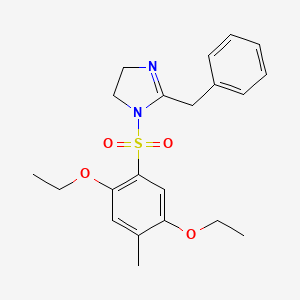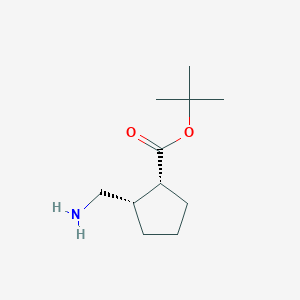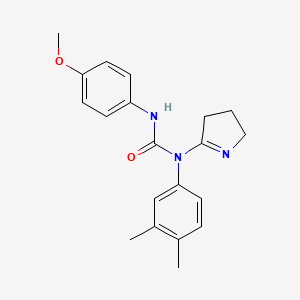
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme or protein, preventing its normal function. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific target.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific target of the compound. Inhibition of enzymes and proteins involved in cancer cell growth can lead to anti-cancer effects, while inhibition of enzymes and proteins involved in inflammation can lead to anti-inflammatory effects. The compound has also been shown to have effects on neurotransmitter release and synaptic transmission, indicating its potential as a tool for studying the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea in lab experiments include its high purity and specificity for certain targets. The compound can be synthesized in large quantities, allowing for extensive experimentation. However, the limitations of the compound include its potential toxicity and lack of specificity for certain targets. Careful consideration should be taken when using the compound in experiments to ensure accurate and safe results.
Future Directions
For 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea include further investigation of its potential as an anti-cancer and anti-inflammatory agent. The compound can also be used to study specific enzymes and proteins involved in various physiological processes. Additionally, the development of more specific derivatives of the compound may lead to increased efficacy and safety in scientific research applications.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea involves the reaction of 3,4-dimethylphenyl isocyanate with 4-methoxyaniline to form the corresponding urea derivative. The addition of 3,4-dihydro-2H-pyrrole-5-carboxylic acid to the reaction mixture leads to the formation of the final product. The synthesis method has been optimized to yield high purity and quantity of the compound.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor-ligand binding. It has also been investigated for its potential as an anti-cancer agent and anti-inflammatory agent. The compound has shown promising results in these studies, indicating its potential as a valuable tool in scientific research.
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-9-17(13-15(14)2)23(19-5-4-12-21-19)20(24)22-16-7-10-18(25-3)11-8-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBFQLPXZONFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

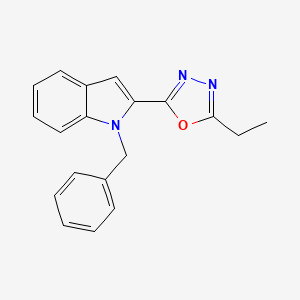

![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

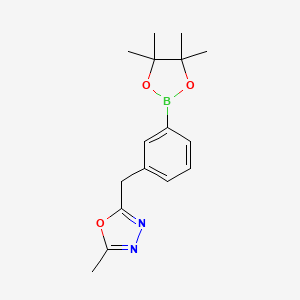
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)
